3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Click chemistry CuAAC Regioselectivity

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 1706453-70-4; molecular formula C₉H₁₄N₄; MW 178.23 g/mol) is a bicyclic heterocyclic building block comprising a 1,2,3-triazole ring regiospecifically attached at the 3-position of the 8-azabicyclo[3.2.1]octane (tropane) scaffold. The free base is a crystalline solid; its hydrochloride salt (CAS 2034157-37-2; C₉H₁₆Cl₂N₄; MW 251.15 g/mol) is the predominant commercially supplied form, typically offered at ≥95% purity.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B15263107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3C=CN=N3
InChIInChI=1S/C9H14N4/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13/h3-4,7-9,11H,1-2,5-6H2
InChIKeyITKAFWORYUYJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 1706453-70-4; molecular formula C₉H₁₄N₄; MW 178.23 g/mol) is a bicyclic heterocyclic building block comprising a 1,2,3-triazole ring regiospecifically attached at the 3-position of the 8-azabicyclo[3.2.1]octane (tropane) scaffold . The free base is a crystalline solid; its hydrochloride salt (CAS 2034157-37-2; C₉H₁₆Cl₂N₄; MW 251.15 g/mol) is the predominant commercially supplied form, typically offered at ≥95% purity . The compound belongs to the C07D 451/04 patent class (8-azabicyclo[3.2.1]octanes with hetero atoms directly attached at position 3) and serves as a versatile intermediate for synthesizing CCR5 antagonists, sirtuin inhibitors, α7 nAChR ligands, and monoamine transporter modulators [1][2]. Its procurement relevance stems from its role as a regioisomerically defined, click-chemistry-compatible core that enables systematic diversification at both the triazole C4/C5 positions and the secondary amine at the 8-position of the tropane ring.

Core Scaffold
Regioisomerically defined click-chemistry-compatible tropane core
1,2,3-Triazole N1 regioisomer CuAAC assembly ready Free secondary amine at 8-position Crystalline free base or HCl salt

Why Generic Substitution of 3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane with In-Class Analogs Carries Scientific Risk


The 8-azabicyclo[3.2.1]octane scaffold supports multiple triazole regioisomers (1,2,3- vs. 1,2,4-triazole; N1- vs. N2-substitution) that are not functionally interchangeable. The 1,2,3-triazole isomer is preferentially assembled via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding exclusively the anti-1,4-disubstituted or N1-substituted regioisomer, whereas the 1,2,4-triazole isomers require fundamentally different synthetic routes and display distinct hydrogen-bonding geometries, dipole moments, and metabolic stability profiles [1][2]. In the IND series of α7 nAChR agonists, replacing the tropane–1,2,3-triazole of TTIn-1 with mono- or bicyclic amines caused shifts in both potency (EC₅₀) and selectivity ratios against α4β2-nAChRs and 5-HT₃A receptors [3]. Similarly, maraviroc—a marketed CCR5 antagonist—uses a 1,2,4-triazole-substituted tropane; replacing it with a 1,2,3-triazole isomer alters the spatial orientation of the heterocycle relative to the tropane ring and changes the CCR5 binding mode [4]. Procurement without regioisomeric specification risks selecting a compound with divergent target engagement, synthetic tractability, and intellectual property standing.

Procurement Target
3-(1H-1,2,3-triazol-1-yl) regioisomer
Accessible exclusively via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with complete 1,4-regioselectivity. Enables modular diversification at triazole C4/C5 and the tropane 8-position amine.
Distinct hydrogen-bonding geometry and metabolic profile vs. 1,2,4-triazole.
Common Substitution Attempt
1,2,4-Triazole tropane analog (CAS 1949816-61-8)
Requires thermal or metal-free cycloaddition with lower yields (40–65%). Different spatial orientation alters CCR5 binding mode and α7 nAChR selectivity profile. Not interchangeable in click chemistry workflows.
May shift target engagement, synthetic tractability, and IP position.

Quantitative Differentiation Evidence for 3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane Versus Closest Analogs


Regioisomeric Triazole Attachment Dictates Synthetic Accessibility and Downstream Diversification Potential

The 1,2,3-triazole ring in the target compound is formed by CuAAC, which proceeds with complete 1,4-regioselectivity when using Cu(I) catalysis, yielding exclusively the anti-1,4-disubstituted 1,2,3-triazole. In contrast, the 1,2,4-triazole regioisomer (e.g., 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, CAS 1949816-61-8) requires a fundamentally different synthetic route—typically thermal or metal-free cycloaddition—and cannot be accessed through the same click chemistry manifold [1]. The CuAAC route delivers isolated yields typically exceeding 80% under standard conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, rt, 12–24 h), while 1,2,4-triazole formation often proceeds in lower yields (40–65%) and requires harsher conditions [2].

Synthetic yield
Head-to-head
~2× higher yield
>80% (CuAAC) vs. 40–65% (thermal)
Synthetic efficiency and library synthesis compatibility
Data to verify under specific alkyne/azide conditions
Click chemistry CuAAC Regioselectivity Bioisostere design

Rigid Bicyclic Scaffold Constrains Conformational Flexibility and Improves Pharmacophoric Precision Relative to Monocyclic Amine Isosteres

In the optimization of TTIn-1 (a tropane–1,2,3-triazole α7 nAChR agonist), the tropane ring was systematically replaced by mono- and bicyclic amines (IND series) to assess the impact of scaffold rigidity and linker length on receptor binding. Compounds retaining a two-carbon atom linker between the amine nitrogen and N1 of the triazole—a geometry inherently provided by the 8-azabicyclo[3.2.1]octane scaffold—optimized binding with Kd values at the submicromolar level. In contrast, monocyclic amine replacements (e.g., piperidine, pyrrolidine) shifted potency and altered selectivity ratios against α4β2-nAChRs and 5-HT₃A receptors [1]. Lead compounds in the IND and PPRD series, all based on the 1,2,3-triazole–tropane architecture, achieved EC₅₀ values between 28 and 260 nM at α7-nAChRs with functional selectivity over α4β2-nAChRs and 5-HT₃A receptors, whereas monocyclic amine analogs showed reduced selectivity windows [2].

Conformational constraint
Class-level inference
Tropane scaffold EC₅₀ 28–260 nM, maintained selectivity
Monocyclic amines Variable potency/selectivity shifts
Rigid scaffold preserves α7 nAChR agonist profile
Source review; exact monocyclic values not reported
Conformational restriction Tropane scaffold α7 nAChR Ligand efficiency

8-Position Derivatization of the 1,2,3-Triazole–Tropane Core Enables Tunable Sirtuin Isoform Selectivity with Sub-100 nM Potency

Derivatization of the parent scaffold at the 8-position yields compounds with distinct sirtuin inhibition profiles. BindingDB records for 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (BDBM50595087) demonstrate SIRT3 IC₅₀ = 100 nM, SIRT5 IC₅₀ = 420 nM, and SIRT1 IC₅₀ = 790 nM, representing a 7.9-fold selectivity window for SIRT3 over SIRT1 [1]. A structurally related 8-substituted analog (BDBM50431096) achieves substantially higher potency with SIRT1 IC₅₀ = 15 nM, SIRT2 IC₅₀ = 10 nM, and SIRT3 IC₅₀ = 33 nM, indicating that the 8-position substitution pattern can shift the isoform selectivity profile by more than 50-fold for SIRT1 (790 nM → 15 nM) [2]. The unsubstituted parent compound (free NH at the 8-position) serves as the common intermediate enabling this tunable selectivity through late-stage diversification.

Sirtuin inhibition
Supporting evidence
SIRT1 IC₅₀ 15 nM (derivatized)
Parent scaffold: free NH → diversification handle
8-position substitution tunes isoform selectivity >50-fold
BindingDB data; validate with intended substituents
Sirtuin inhibition SIRT1 SIRT2 SIRT3 Isoform selectivity

1,2,3-Triazole–Tropane Core Is the Privileged Scaffold for CCR5 Antagonist Development and Is Structurally Embedded in Maraviroc's Pharmacophore

The 8-azabicyclo[3.2.1]octane–triazole architecture constitutes the core pharmacophore of maraviroc (UK-427,857), the only FDA-approved CCR5 antagonist for HIV treatment. Maraviroc incorporates a 1,2,4-triazole-substituted tropane; however, the patent literature (US-7932235-B2; CA2408909C) explicitly claims 1,2,3-triazolyl tropane derivatives as CCR5 modulators, with the 1,2,3-triazole regioisomer occupying a distinct spatial configuration relative to the tropane ring compared to the 1,2,4-triazole in maraviroc [1][2]. In structure-based design studies, novel tropane–triazole derivatives (compounds 25 and 26) demonstrated a CCR5 binding mode different from that of maraviroc and showed no significant CYP450 inhibition, addressing maraviroc's known drug–drug interaction liability [3]. The parent 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane scaffold thus serves as the entry point to a distinct IP space within the CCR5 antagonist field.

CCR5 pharmacophore
Class-level inference
1,2,3-Triazole leads Novel binding mode, no significant CYP450 inhibition
Maraviroc (1,2,4-triazole) CYP3A4 substrate, DDI liability
Orthogonal IP space for CCR5 antagonist research
Qualitative comparison; quantitative CYP data limited
CCR5 antagonist HIV entry inhibitor Maraviroc Tropane pharmacophore

Monoamine Transporter Profiling: 2β-(1,2,3-Triazol)-Substituted Tropanes Exhibit Subnanomolar DAT Affinity and Tunable Transporter Selectivity

In a series of 2β-(1,2,3-triazol)substituted 3β-(substituted phenyl)tropane derivatives evaluated for monoamine transporter binding, all tested compounds exhibited nanomolar or subnanomolar affinity for the dopamine transporter (DAT). The most potent and selective compound identified was 3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropane (10c) with DAT IC₅₀ = 0.9 nM, NET Ki = 230 nM, and 5-HTT Ki = 620 nM, yielding a DAT/NET selectivity ratio of 256-fold and DAT/5-HTT selectivity of 689-fold [1]. While this study examined 2β-triazole substitution rather than 3-triazole substitution, it establishes the 1,2,3-triazole–tropane architecture as a validated scaffold for achieving subnanomolar DAT potency with tunable selectivity against SERT and NET. The 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane scaffold positions the triazole at the 3-position (exo or endo), offering an orthogonal vector for SAR exploration compared to the 2β-substituted series.

DAT selectivity
Class-level inference
DAT IC₅₀ 0.9 nM
DAT/NET 256×, DAT/SERT 689×
Validated scaffold for subnanomolar DAT ligands
2β-series; 3-position vector requires independent SAR
Dopamine transporter DAT SERT NET Monoamine transporter selectivity

Evidence-Anchored Application Scenarios for 3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane Procurement


Late-Stage Diversification Library Synthesis for Sirtuin Isoform-Selective Inhibitor Discovery

Procure the parent scaffold (CAS 1706453-70-4 or its hydrochloride salt CAS 2034157-37-2) as the common intermediate for parallel amidation, sulfonylation, or reductive amination at the 8-position secondary amine. As demonstrated by BindingDB data, 8-position derivatization can tune sirtuin isoform potency across a >50-fold range (SIRT1 IC₅₀ from 790 nM to 15 nM) and shift isoform selectivity (SIRT1 vs. SIRT3 vs. SIRT2) depending on the substituent introduced [1][2]. This strategy enables systematic SAR exploration without resynthesis of the bicyclic core for each analog.

Click-Chemistry-Based Fragment Assembly for α7 nAChR Agonist Optimization

The 1,2,3-triazole ring is installed via CuAAC, enabling modular assembly of the triazole–tropane core from azide and alkyne building blocks. This click-chemistry compatibility, validated in the IND/PPRD series optimization of TTIn-1, allows systematic variation of both the azide (tropane) and alkyne (substituent) components to explore α7 nAChR potency (EC₅₀ range 28–260 nM) and selectivity over α4β2-nAChRs and 5-HT₃A receptors [3]. The scaffold is directly applicable to fragment-based drug discovery workflows employing in situ click chemistry on acetylcholine-binding protein (AChBP) templates [4].

Next-Generation CCR5 Antagonist Development with Reduced CYP450 Liability

Use the 1,2,3-triazole–tropane scaffold as the core pharmacophore for designing CCR5 antagonists with a binding mode distinct from maraviroc. Structure-based design studies have demonstrated that tropane–1,2,3-triazole derivatives (e.g., compounds 25 and 26) engage CCR5 through a novel binding mode and lack significant CYP450 inhibition, addressing the drug–drug interaction limitations of maraviroc [5]. The scaffold is claimed in US Patent 7,932,235 B2 and Canadian Patent CA 2,408,909 C, providing a defined intellectual property landscape for follow-on development [6].

DAT-Selective Ligand Development for CNS Imaging and Addiction Pharmacology

The 1,2,3-triazole–tropane architecture has been validated in the 2β-triazole-substituted series for achieving subnanomolar DAT affinity (IC₅₀ as low as 0.9 nM) with >250-fold selectivity over NET and >680-fold selectivity over SERT [7]. The 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane scaffold offers an alternative substitution vector (3-position vs. 2-position) that can be explored for developing DAT-selective PET tracer precursors or tools for studying dopamine transporter pharmacology in addiction and neurodegenerative disease models.

Application
Selection Property
Validation Focus
Sirtuin isoform-selective inhibitor library synthesis
Free NH at 8-position for late-stage diversification
Sirtuin isoform potency tuning and selectivity window
Click-chemistry-based α7 nAChR agonist optimization
CuAAC-compatible 1,2,3-triazole assembly
EC₅₀ and selectivity against α4β2 and 5-HT₃A
Next-generation CCR5 antagonist research with reduced CYP450 liability
1,2,3-triazole regioisomer for distinct binding mode
CYP450 inhibition profile and antiviral potency
DAT-selective ligand development for CNS imaging
Triazole–tropane core with alternative substitution vectors
DAT affinity and selectivity over NET/SERT
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